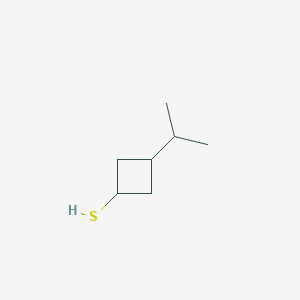
3-(Propan-2-yl)cyclobutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)cyclobutane-1-thiol is an organic compound with the molecular formula C7H14S It features a cyclobutane ring substituted with a propan-2-yl group and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)cyclobutane-1-thiol can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This method typically involves the reaction of an alkene with a thiol under specific conditions to form the desired cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)cyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are often used as reagents in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Sulfides.
Substitution: Thioethers.
科学的研究の応用
3-(Propan-2-yl)cyclobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme functions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Propan-2-yl)cyclobutane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity allows it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
Cyclobutane-1-thiol: Similar to 3-(Propan-2-yl)cyclobutane-1-thiol but without the propan-2-yl group.
Propan-2-ylcyclobutane: Lacks the thiol group.
Uniqueness
This compound is unique due to the presence of both a propan-2-yl group and a thiol group on the cyclobutane ring
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
3-propan-2-ylcyclobutane-1-thiol |
InChI |
InChI=1S/C7H14S/c1-5(2)6-3-7(8)4-6/h5-8H,3-4H2,1-2H3 |
InChIキー |
BYYJWHNYSLWSMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CC(C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
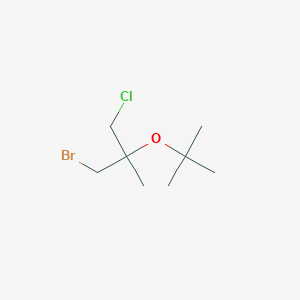

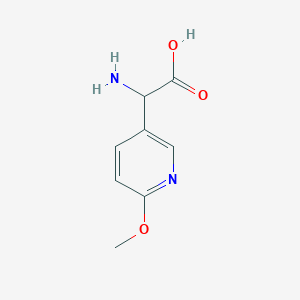



![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)

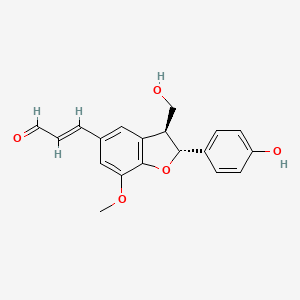
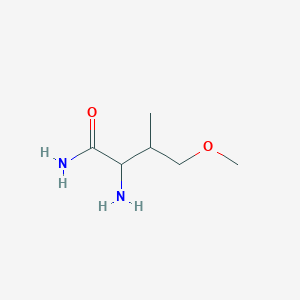


![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
